molecular formula C18H25NO6 B12071960 Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside

Cat. No.: B12071960
M. Wt: 351.4 g/mol
InChI Key: BBFJZZWRXVVKEC-UHFFFAOYSA-N
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Description

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside is a significant compound in the biomedical domain. It integrates benzyl, acetamido, and galactopyranoside, making it a pivotal tool in the synthetic fabrication of glycosylated pharmaceuticals. This compound is widely used in lectin binding investigations, exploring protein’s sugar binding capacity, and delving into the intricate interplay of carbohydrates in medicinal targeting and therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylated compounds.

    Biology: It is employed in studies of protein-carbohydrate interactions, particularly in lectin binding assays.

    Medicine: It is used in the development of glycosylated pharmaceuticals, which can have improved efficacy and stability.

    Industry: It is utilized in the production of various glycosylated products, including therapeutic agents and diagnostic tools

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside involves its role as an inhibitor of O-linked glycosylation in various cell lines. It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells. The compound acts by binding to specific molecular targets, thereby interfering with the normal glycosylation processes and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside: Used as an inhibitor of O-linked glycosylation in various cell lines.

    Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Another glycosylation inhibitor with similar applications.

Uniqueness

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in the synthesis of glycosylated pharmaceuticals and the study of protein-carbohydrate interactions. Its ability to inhibit specific glycosylation pathways makes it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFJZZWRXVVKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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